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molecular formula C13H13NO3S B8503307 3-Hydroxymethyl-N-phenyl-benzenesulfonamide

3-Hydroxymethyl-N-phenyl-benzenesulfonamide

Cat. No. B8503307
M. Wt: 263.31 g/mol
InChI Key: XUPVGVLNPZPCSW-UHFFFAOYSA-N
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Patent
US07312234B2

Procedure details

Reaction of 3-Hydroxymethyl-N-phenyl-benzenesulfonamide (crude from previous step, 1.36 mmol), MnO2 (1.40 g, 13.60 mmol) in CH2Cl2 (10 mL) at 40° C. under N2 overnight gave the title compound (293 mg, 82%) as a white solid.
Quantity
1.36 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([S:9]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1>C(Cl)Cl.O=[Mn]=O>[CH:2]([C:3]1[CH:4]=[C:5]([S:9]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1)=[O:1]

Inputs

Step One
Name
Quantity
1.36 mmol
Type
reactant
Smiles
OCC=1C=C(C=CC1)S(=O)(=O)NC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.4 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C=CC1)S(=O)(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 293 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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